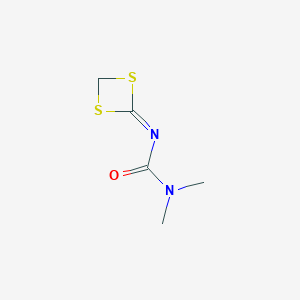
N'-1,3-Dithietan-2-ylidene-N,N-dimethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-1,3-Dithietan-2-ylidene-N,N-dimethylurea is a chemical compound known for its unique structure and properties It features a dithietane ring, which is a four-membered ring containing two sulfur atoms, and a dimethylurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-1,3-Dithietan-2-ylidene-N,N-dimethylurea typically involves the reaction of 1,3-dithietane-2-thione with N,N-dimethylurea under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or other purification techniques .
Industrial Production Methods
While specific industrial production methods for N’-1,3-Dithietan-2-ylidene-N,N-dimethylurea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-1,3-Dithietan-2-ylidene-N,N-dimethylurea undergoes various chemical reactions, including:
Oxidation: The dithietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the cleavage of the dithietane ring, forming simpler sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction may produce thiols or simpler sulfur compounds.
Aplicaciones Científicas De Investigación
N’-1,3-Dithietan-2-ylidene-N,N-dimethylurea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Mecanismo De Acción
The mechanism of action of N’-1,3-Dithietan-2-ylidene-N,N-dimethylurea involves its interaction with various molecular targets. The dithietane ring can undergo ring-opening reactions, which can interact with nucleophiles or electrophiles in biological systems. This interaction can modulate enzyme activity or other cellular processes, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
N’-1,3-Dithietan-2-ylidene-N,N-dimethylthiourea: Similar in structure but contains a thiourea moiety instead of urea.
2-(1,3-Dithiol-2-ylidene)malonitrile: Features a dithiolane ring and is used in organic electronics.
1,3-Dithianes: Commonly used as protecting groups in organic synthesis.
Uniqueness
N’-1,3-Dithietan-2-ylidene-N,N-dimethylurea is unique due to its combination of a dithietane ring and a dimethylurea moiety. This structure imparts distinct chemical reactivity and stability, making it suitable for various applications in research and industry .
Propiedades
Número CAS |
59754-12-0 |
|---|---|
Fórmula molecular |
C5H8N2OS2 |
Peso molecular |
176.3 g/mol |
Nombre IUPAC |
3-(1,3-dithietan-2-ylidene)-1,1-dimethylurea |
InChI |
InChI=1S/C5H8N2OS2/c1-7(2)4(8)6-5-9-3-10-5/h3H2,1-2H3 |
Clave InChI |
JMDBDMIUCSPYEG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)N=C1SCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



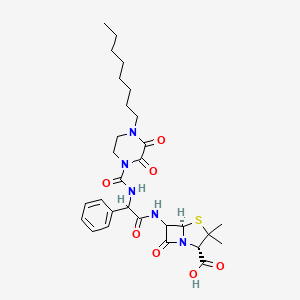
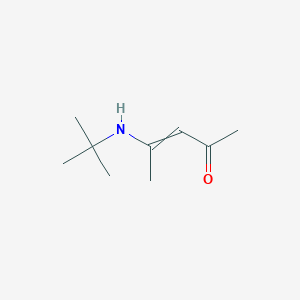
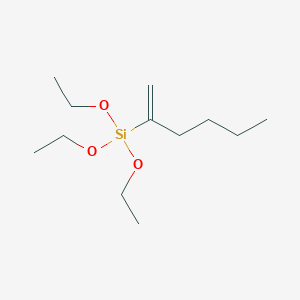
![1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B14615257.png)
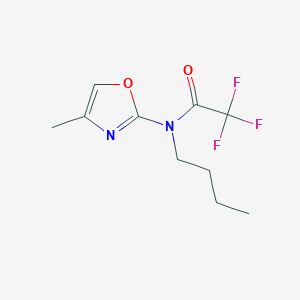
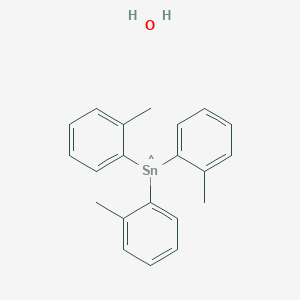
![2,6-Dichloro-N-[(4-chlorophenyl)carbamothioyl]benzamide](/img/structure/B14615268.png)

![1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14615287.png)
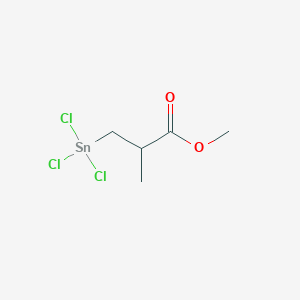
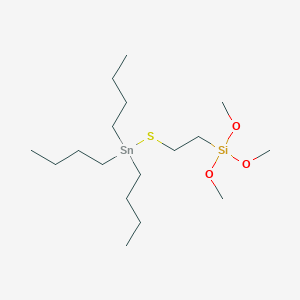
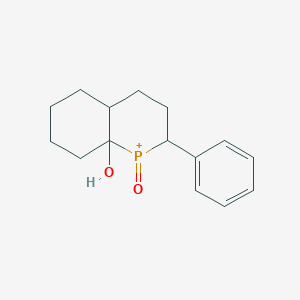
![Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)-](/img/structure/B14615331.png)
